molecular formula C7H6BrIS B12810760 (5-Bromo-2-iodophenyl)(methyl)sulfane

(5-Bromo-2-iodophenyl)(methyl)sulfane

Cat. No.: B12810760
M. Wt: 329.00 g/mol
InChI Key: ODTOECRLBBIVEO-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrIS It is characterized by the presence of bromine, iodine, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfanyl group. One common method includes the bromination of 2-iodophenyl followed by the reaction with methylthiol under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds and reduced sulfur derivatives.

Scientific Research Applications

(5-Bromo-2-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methylsulfanyl group can engage in sulfur-related interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-1-iodo-2-(methylthio)benzene): Similar structure but with different substitution pattern on the benzene ring.

    (5-Bromo-2-chlorophenyl)(methyl)sulfane: Similar structure with chlorine instead of iodine.

    (5-Bromo-2-iodophenyl)(ethyl)sulfane: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.

Uniqueness

(5-Bromo-2-iodophenyl)(methyl)sulfane is unique due to the specific combination of bromine, iodine, and methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C7H6BrIS

Molecular Weight

329.00 g/mol

IUPAC Name

4-bromo-1-iodo-2-methylsulfanylbenzene

InChI

InChI=1S/C7H6BrIS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

ODTOECRLBBIVEO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)I

Origin of Product

United States

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